molecular formula C13H12N2O2S B6151021 4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol CAS No. 1531851-85-0

4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol

Cat. No.: B6151021
CAS No.: 1531851-85-0
M. Wt: 260.31 g/mol
InChI Key: CEXFCOXKYIRLOG-UHFFFAOYSA-N
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Description

4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure

Preparation Methods

The synthesis of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-c]pyridine core. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol can undergo various chemical reactions, including:

Scientific Research Applications

4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol involves its interaction with molecular targets within biological systems. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridin-3-ol can be compared with other similar compounds, such as:

    4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: This compound shares a similar core structure but lacks the carbonyl and hydroxyl functional groups.

    4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine: This derivative includes a phenyl group, which can influence its chemical and biological properties.

    5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one:

These comparisons highlight the unique features of this compound, such as its specific functional groups and potential for diverse applications.

Properties

CAS No.

1531851-85-0

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-hydroxypyridin-4-yl)methanone

InChI

InChI=1S/C13H12N2O2S/c16-11-7-14-4-1-10(11)13(17)15-5-2-12-9(8-15)3-6-18-12/h1,3-4,6-7,16H,2,5,8H2

InChI Key

CEXFCOXKYIRLOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)C3=C(C=NC=C3)O

Purity

95

Origin of Product

United States

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